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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of co-

transcriptional capping of messenger RNA (mRNA) in eukaryotes. It details the enzymatic

machinery, regulatory mechanisms, and key experimental methodologies used to study this

fundamental process in gene expression. The information presented is intended to serve as a

valuable resource for researchers and professionals involved in basic science and the

development of RNA-based therapeutics.

Introduction to Co-transcriptional Capping
Co-transcriptional capping is the first modification that occurs on nascent pre-mRNAs

synthesized by RNA Polymerase II (Pol II). This process involves the addition of a 7-

methylguanosine (m7G) cap structure to the 5' end of the growing RNA chain. The cap is

crucial for the stability of the mRNA, protecting it from 5' exonuclease degradation.

Furthermore, the cap structure is essential for the subsequent steps of mRNA maturation,

including splicing, nuclear export, and ultimately, the initiation of translation.[1][2] The capping

process is tightly coupled with transcription, ensuring that only Pol II transcripts are

appropriately modified.[3]

The Enzymatic Machinery of mRNA Capping
The formation of the 5' cap is a three-step enzymatic process catalyzed by a series of capping

enzymes that are recruited to the C-terminal domain (CTD) of RNA Polymerase II.[4]
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RNA Triphosphatase (RTP): The first step involves the removal of the γ-phosphate from the

5' triphosphate end of the nascent RNA transcript. This reaction is catalyzed by RNA

triphosphatase. In humans, this activity is carried out by the N-terminal domain of the

bifunctional capping enzyme, RNGTT.[5]

RNA Guanylyltransferase (GTase): The resulting 5' diphosphate RNA is then a substrate for

RNA guanylyltransferase. This enzyme transfers a guanosine monophosphate (GMP) moiety

from a GTP molecule to the 5' end of the RNA, forming a 5'-5' triphosphate linkage. This

reaction is also catalyzed by the bifunctional human capping enzyme, RNGTT, within its C-

terminal domain.

RNA (guanine-N7)-methyltransferase (RNMT): The final step is the methylation of the

guanine base at the N7 position. This reaction is catalyzed by RNA (guanine-N7)-

methyltransferase (RNMT), using S-adenosylmethionine (SAM) as the methyl donor. This

modification results in the formation of the mature Cap 0 structure (m7GpppN).

Further methylation can occur at the 2'-O position of the first and second nucleotides of the

transcript to form Cap 1 and Cap 2 structures, respectively, which are important for

distinguishing self from non-self RNA and evading the innate immune response.

Quantitative Data of Human Capping Enzymes
Precise kinetic parameters for all human capping enzymes are not comprehensively available

in a single source. The following table summarizes the available quantitative data.
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Enzyme
Substrate(s
)

Km kcat
Catalytic
Efficiency
(kcat/Km)

Reference

Human RNA

(guanine-N7)-

methyltransfe

rase (RNMT)

Gppp-RNA 158 ± 8 nM 91 ± 1.2 h-1
5.76 x 108 M-

1h-1

S-

adenosylmet

hionine

(SAM)

190 ± 38 nM 93 ± 8 h-1
4.89 x 108 M-

1h-1

Human RNA

Guanylyltrans

ferase

(RNGTT -

GTase

domain)

GTP, pp-RNA

Not fully

established

for human

enzyme

Not fully

established

for human

enzyme

Not fully

established

for human

enzyme

Human RNA

5'-

Triphosphata

se (RNGTT -

RTPase

domain)

ppp-RNA

Not fully

established

for human

enzyme

Not fully

established

for human

enzyme

Not fully

established

for human

enzyme

Note: Comprehensive kinetic data for the human RNA guanylyltransferase and RNA 5'-

triphosphatase are not readily available in the surveyed literature. The provided data for RNMT

is based on a specific in vitro assay and may vary under different conditions.

Regulation of Co-transcriptional Capping
The process of co-transcriptional capping is tightly regulated and integrated with the

transcription cycle. A key regulatory hub is the C-terminal domain (CTD) of the largest subunit

of RNA Polymerase II, Rpb1.
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Role of RNA Polymerase II CTD Phosphorylation
The CTD of human Rpb1 consists of 52 repeats of the heptapeptide consensus sequence

YSPTSPS. The phosphorylation status of the serine residues within this repeat, particularly at

positions 2 and 5 (Ser2 and Ser5), changes dynamically during the transcription cycle and

orchestrates the recruitment of various factors, including the capping enzymes.

Initiation: At the promoter, the CTD is hypophosphorylated. Upon transcription initiation, the

transcription factor IIH (TFIIH) phosphorylates Ser5.

Recruitment of Capping Enzymes: The phosphorylated Ser5 (Ser5-P) acts as a binding

platform for the guanylyltransferase domain of the capping enzyme, RNGTT. This

recruitment brings the capping machinery into close proximity to the emerging 5' end of the

nascent transcript.

Elongation: As transcription progresses into the elongation phase, Ser2 is phosphorylated by

positive transcription elongation factor b (P-TEFb), while Ser5-P is gradually

dephosphorylated by phosphatases like FCP1. This change in the CTD phosphorylation

pattern leads to the dissociation of the capping machinery and the recruitment of other

factors involved in splicing and polyadenylation.
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RNA Polymerase II CTD phosphorylation cycle and recruitment of capping machinery.

Regulation by Cellular Signaling Pathways
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Cellular signaling pathways can also directly influence the activity of the capping enzymes. One

well-characterized example is the regulation of RNMT by the cell cycle machinery.

CDK1/Cyclin B1 Pathway: During the G2/M phase of the cell cycle, the Cyclin-Dependent

Kinase 1 (CDK1) in complex with Cyclin B1 phosphorylates RNMT. This phosphorylation

event activates RNMT, leading to a burst of capping activity in early G1 phase, which

coincides with the reactivation of transcription following mitosis. This ensures that newly

transcribed mRNAs are efficiently capped and translated to support cell growth and

proliferation.
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Regulation of RNMT activity by the CDK1/Cyclin B1 pathway during the cell cycle.

Experimental Methodologies
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A variety of experimental techniques are employed to study co-transcriptional capping, from

mapping enzyme recruitment to quantifying capping efficiency.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for Mapping Capping Enzyme Recruitment
ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-associated

proteins, including RNA Polymerase II and the capping enzymes.

Detailed Methodology:

Cross-linking: Treat cells (e.g., 1-5 x 107) with 1% formaldehyde for 10 minutes at room

temperature to cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the

chromatin into fragments of 200-500 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody

specific to the protein of interest (e.g., anti-Rpb1 for Pol II, or antibodies against RNGTT or

RNMT).

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-

DNA complexes.

Washes: Wash the beads extensively to remove non-specifically bound chromatin. A series

of washes with low salt, high salt, and LiCl buffers is typically used.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA

purification using phenol-chloroform extraction or a column-based kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify regions of enrichment, indicating the binding sites of the protein of

interest.
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Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
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5' Rapid Amplification of cDNA Ends (5' RACE) for
Mapping Transcription Start Sites
5' RACE is a PCR-based method to determine the 5' ends of RNA transcripts, which can be

used to map transcription start sites and to analyze the presence of the cap structure.

Detailed Methodology:

RNA Isolation: Isolate total RNA from cells or tissues of interest. Ensure high quality and

integrity of the RNA.

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a gene-

specific primer (GSP1) and a reverse transcriptase. This primer is designed to be

complementary to a known sequence within the transcript of interest.

Purification of cDNA: Remove unincorporated dNTPs and GSP1 from the first-strand cDNA

product.

Tailing of cDNA: Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the purified cDNA

using terminal deoxynucleotidyl transferase (TdT).

PCR Amplification: Perform PCR using a nested gene-specific primer (GSP2), which is

located upstream of GSP1, and a primer complementary to the homopolymeric tail (e.g., an

oligo(dG) anchor primer).

Nested PCR (Optional): To increase specificity, a second round of PCR can be performed

using another nested gene-specific primer (GSP3) and the anchor primer.

Analysis of PCR Products: Analyze the PCR products by gel electrophoresis. Excise and

purify the band(s) of interest.

Sequencing: Sequence the purified PCR products to determine the exact 5' end of the

transcript.

In Vitro Transcription and Co-transcriptional Capping
Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay is used to synthesize capped mRNA in a laboratory setting and to assess the

efficiency of different capping methods.

Detailed Methodology:

Template Preparation: Prepare a linear DNA template containing a T7, SP6, or T3 RNA

polymerase promoter followed by the sequence of interest. The template can be a linearized

plasmid or a PCR product.

In Vitro Transcription Reaction Setup: Assemble the in vitro transcription reaction on ice. A

typical 20 µL reaction includes:

Nuclease-free water

10x Transcription Buffer

ATP, CTP, UTP (100 mM each)

GTP (concentration will be varied depending on the capping method)

Cap analog (e.g., m7GpppG or anti-reverse cap analog - ARCA) at a 4:1 ratio to GTP for

co-transcriptional capping.

Linear DNA template (0.5-1 µg)

RNase Inhibitor

T7, SP6, or T3 RNA Polymerase

Incubation: Incubate the reaction at 37°C for 2 hours.

DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to

remove the DNA template.

RNA Purification: Purify the synthesized RNA using lithium chloride precipitation or a column-

based purification kit.
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Quantification and Quality Control: Quantify the RNA concentration using a

spectrophotometer. Assess the integrity of the RNA by denaturing agarose gel

electrophoresis.

Quantification of Capping Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method

for quantifying the percentage of capped mRNA in a sample.

Detailed Methodology:

RNase H Digestion: Anneal a specific DNA probe to the 5' end of the mRNA of interest. This

creates a DNA:RNA hybrid that is a substrate for RNase H. RNase H digestion cleaves the

mRNA, releasing a short 5' fragment containing the cap.

Enrichment of 5' Fragments: If the DNA probe is biotinylated, the 5' fragments can be

enriched using streptavidin-coated magnetic beads.

LC-MS Analysis: Analyze the enriched 5' fragments by liquid chromatography coupled to a

high-resolution mass spectrometer.

Data Analysis: The capped and uncapped fragments will have different masses and can be

distinguished and quantified based on the area of their respective peaks in the mass

spectrum. The capping efficiency is calculated as the ratio of the capped fragment peak area

to the total peak area of all 5' fragments.

Conclusion
Co-transcriptional capping is a highly regulated and essential process for the production of

functional mRNA in eukaryotes. Its tight coupling with transcription ensures the fidelity and

efficiency of gene expression. A thorough understanding of the enzymatic machinery,

regulatory pathways, and experimental methods to study this process is critical for both

fundamental research and the development of novel RNA-based therapeutics. This guide

provides a foundational framework for researchers and professionals to delve deeper into the

intricacies of co-transcriptional capping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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